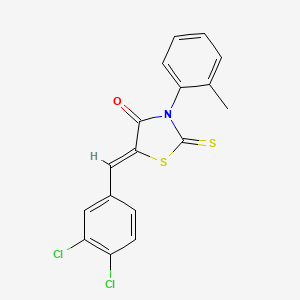

5-(3,4-dichlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

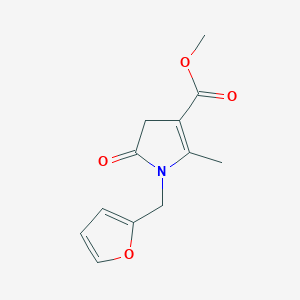

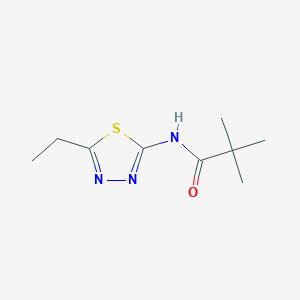

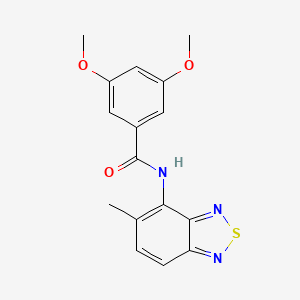

The compound is a derivative of thiazolidinone, a class with varied biological activities and significant chemical properties. It is synthesized primarily through Knoevenagel condensation and has been explored for its potential in various fields, excluding drug use and dosage information.

Synthesis Analysis

Thiazolidinones are typically synthesized via Knoevenagel condensation, involving the reaction of aldehydes with thiazolidinedione under basic conditions. This method is fundamental in producing various derivatives, including the subject compound, which undergoes specific substitutions to attain desired functionalities and structural features.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and NMR spectroscopy, revealing non-planar geometries and specific intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and reactivity (Khelloul et al., 2016). The dihedral angles between aromatic rings and the positioning of substituents significantly influence the compound's electronic properties and biological activity.

Applications De Recherche Scientifique

Crystal Structure and Computational Studies

One significant area of research involves the analysis of similar thiazolidin-4-one derivatives' crystal structures and computational studies. For instance, a study conducted by Khelloul et al. (2016) characterized a thiazolidin-4-one derivative using X-ray single crystal diffraction and NMR spectra. Theoretical investigations were performed to compare the X-ray structure with computational models, highlighting the non-planar structure and the molecule's intra- and intermolecular contacts, which are essential for understanding its interactions and reactivity in various contexts Khelloul et al., 2016.

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives has also explored their potential anticancer and antiangiogenic effects. Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and angiogenesis using mouse models. The study demonstrated significant reductions in tumor volume and cell number, alongside strong antiangiogenic effects, suggesting these derivatives as potential candidates for anticancer therapy Chandrappa et al., 2010.

Antimicrobial Activity

Another critical application area is the development of antimicrobial agents. B'Bhatt and Sharma (2017) synthesized novel compounds containing the 2-thioxothiazolidin-4-one derivative and evaluated their antibacterial and antifungal activities. Their findings indicated variable and modest activities against several bacterial and fungal strains, pointing to the potential use of these compounds in developing new antimicrobial treatments B'Bhatt and Sharma, 2017.

Propriétés

IUPAC Name |

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NOS2/c1-10-4-2-3-5-14(10)20-16(21)15(23-17(20)22)9-11-6-7-12(18)13(19)8-11/h2-9H,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRRABVXOJADMN-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(3,4-dichlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)